Tedizolid Pyrophosphate Ester
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Overview
Description
Tedizolid pyrophosphate ester is a prodrug of the active compound tedizolid, which belongs to the oxazolidinone class of antibiotics. It is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis . This compound is known for its enhanced potency and favorable pharmacokinetic profile compared to its predecessor, linezolid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tedizolid pyrophosphate ester involves multiple steps, starting from the key intermediate compounds. One of the key intermediates is prepared through a series of reactions involving aryl groups and substituted aryl groups . The reaction conditions are carefully controlled to avoid the formation of impurities and ensure high purity of the final product. The process typically involves moderate reaction temperatures and avoids the use of strong acidic reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process is designed to be environmentally friendly, avoiding the use of hazardous reagents and minimizing waste generation . The final product is obtained in the form of tablets and intravenous vials, ensuring good bioavailability and stability .
Chemical Reactions Analysis
Types of Reactions
Tedizolid pyrophosphate ester undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic reactions . These reactions are crucial for its activation and degradation in biological systems.
Common Reagents and Conditions
Hydrolysis: Neutral, acidic, and alkaline conditions are used to study the hydrolytic stability of this compound.
Photolysis: Photolytic conditions are used to evaluate the compound’s stability under light exposure.
Major Products Formed
The major product formed from the hydrolysis of this compound is tedizolid, the active compound . Other degradation products are identified using advanced chromatographic and spectroscopic techniques .
Scientific Research Applications
Tedizolid pyrophosphate ester has a wide range of scientific research applications:
Mechanism of Action
Tedizolid pyrophosphate ester is converted to its active form, tedizolid, by phosphatase enzymes in the body . Tedizolid exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis . This prevents the formation of a functional 70S initiation complex, which is essential for bacterial translation . The compound’s high affinity for the ribosomal subunit and its ability to overcome resistance mechanisms make it a potent antibiotic .
Comparison with Similar Compounds
Tedizolid pyrophosphate ester is compared with other oxazolidinones, such as linezolid:
Linezolid: Tedizolid is more potent and has a better safety profile compared to linezolid.
Other Oxazolidinones: Tedizolid’s unique structure and enhanced activity against resistant pathogens set it apart from other compounds in the same class.
List of Similar Compounds
- Linezolid
- Radezolid
- Contezolid
This compound stands out due to its improved pharmacokinetics, reduced side effects, and higher potency against resistant bacterial strains .
Properties
Molecular Formula |
C17H17FN6O9P2 |
---|---|
Molecular Weight |
530.3 g/mol |
IUPAC Name |
[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H17FN6O9P2/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(32-17(24)25)9-31-35(29,30)33-34(26,27)28/h2-7,12H,8-9H2,1H3,(H,29,30)(H2,26,27,28)/t12-/m0/s1 |
InChI Key |
PVIASTLQSNHOKD-LBPRGKRZSA-N |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)OP(=O)(O)O)F |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)O)F |
Origin of Product |
United States |
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